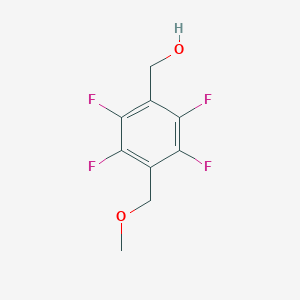

Alcohol 4-metoximetil-2,3,5,6-tetrafluorobencílico

Descripción general

Descripción

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a chemical compound that has been identified as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid commonly used in mosquito repellents. The urinary excretion kinetics of this compound in rats suggests that it is a reliable indicator for assessing metofluthrin exposure over a wide range of doses .

Synthesis Analysis

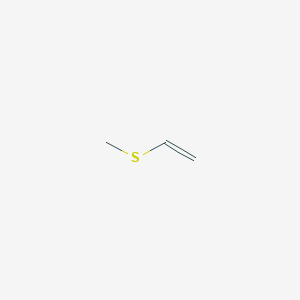

While the specific synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is not detailed in the provided papers, related compounds such as 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate have been synthesized through a two-step process involving the corresponding carbamate . Additionally, methoxymethylation of alcohols has been performed using formaldehyde dimethyl acetal with catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions, which could potentially be applied to the synthesis of similar compounds10.

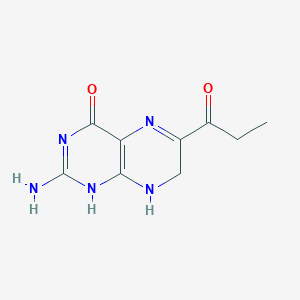

Molecular Structure Analysis

The molecular structure of related compounds, such as the tetrafluoroborate salt of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate, has been determined to be monoclinic with specific unit cell dimensions. The structure exhibits a pseudo-gauche conformation stabilized by a hydrogen bond, which could be indicative of the conformational preferences of similar molecules .

Chemical Reactions Analysis

The reactivity of 4-methoxybenzyl alcohol derivatives has been studied, showing that radical cations produced by photosensitized oxidation can lead to various products including carbonyl compounds, ethers, and styrene, depending on the sensitizer used. This suggests that 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol could also undergo similar photooxidation reactions . Additionally, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been shown to be an effective method to remove protecting groups, which could be relevant for the deprotection of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol are not directly reported in the provided papers. However, the study of similar compounds, such as the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives, indicates that the presence of electron-donating or -withdrawing groups at the benzylic position can significantly affect the reactivity and the products formed . The shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution has also been observed, which could influence the acidity and reactivity of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol .

Aplicaciones Científicas De Investigación

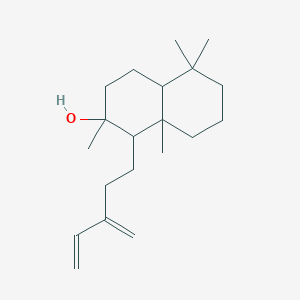

Síntesis de insecticidas piretroides

Alcohol 4-metoximetil-2,3,5,6-tetrafluorobencílico: se utiliza como reactivo clave en la síntesis de Metoflutrina . Metoflutrina es un piretroide sintético potente conocido por su alta presión de vapor y su efectividad contra los mosquitos. La función del compuesto en la síntesis implica la introducción del grupo funcional alcohol, que es esencial para los pasos de esterificación posteriores que conducen a la formación de Metoflutrina.

Mecanismo De Acción

Target of Action

It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may interact with the same targets as Metofluthrin.

Mode of Action

Given its use in the synthesis of metofluthrin , it may share similar mechanisms of action. Metofluthrin primarily acts on the nervous system of insects, causing rapid paralysis and death .

Biochemical Pathways

As a precursor to metofluthrin , it may influence similar pathways. Metofluthrin affects the voltage-gated sodium channels in the nervous system of insects .

Pharmacokinetics

Its physical properties such as boiling point (45-50°c), melting point (107°c), and its solid physical form may influence its bioavailability and pharmacokinetics.

Result of Action

Given its role in the synthesis of metofluthrin , it may contribute to the insecticidal effects of the latter compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHZSPDQKWFAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457625 | |

| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83282-91-1 | |

| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and why is it relevant?

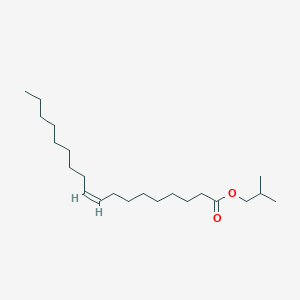

A: 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key metabolite of certain pyrethroid insecticides, notably metofluthrin. Pyrethroids are widely used to control insects in various settings, including homes and agricultural fields [, ]. Understanding human exposure to these insecticides is important for assessing potential health risks. This metabolite is particularly important because it can be detected in urine, making it a valuable biomarker for monitoring metofluthrin exposure in humans [, ].

Q2: How is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol produced in the body?

A: When someone is exposed to metofluthrin, their body breaks it down through various metabolic processes. One major pathway results in the formation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This metabolite, along with others, is then excreted in the urine, providing a way to measure exposure [].

Q3: What have studies shown about the use of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as a biomarker for metofluthrin exposure?

A: Research in rats has demonstrated a direct correlation between the amount of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol in urine and the amount of metofluthrin absorbed []. This finding suggests that measuring this metabolite in urine can provide a reliable estimate of metofluthrin exposure. Furthermore, studies in children have shown that 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be detected in urine samples, indicating exposure to hygiene products containing metofluthrin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)